![molecular formula C8H10F2N2O B1434919 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine CAS No. 1256826-06-8](/img/structure/B1434919.png)
2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine
Overview
Description
“2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C8H10F2N2O . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) substituted at the 2-position with a methoxy group and a 2,2-difluoroethan-1-amine group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 188.17 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the literature I have access to.Scientific Research Applications
Structural Characterization and Synthesis
- The synthesis and structural characterization of compounds related to 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine have been reported, highlighting their distinct sites of protonation and unique intermolecular hydrogen bonding patterns. For instance, compounds featuring N,4-diheteroaryl 2-aminothiazoles showed similar molecular conformations but different protonation sites, leading to varied hydrogen-bonded network formations (Böck et al., 2021).
Chemical Interactions and Properties
- Research has been conducted on the interactions of fluorinated compounds, including those similar to 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine, with various solvents. These studies have examined the effects of solvent properties on chemical shifts and coupling constants, which are critical for understanding the behavior of these compounds in different chemical environments (Koehler et al., 1978).
Synthetic Methodologies
- Novel synthetic methodologies have been developed for fluorinated heterocyclic scaffolds, involving reactions like Michael addition and Mannich reaction, leading to the creation of a compound library. Such methodologies are crucial for expanding the utility and application of compounds like 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine in various scientific domains (Revanna et al., 2013).
Application in Catalysis
- The potential use of related compounds in catalysis has been explored, with studies on catalyst-free domino reactions to synthesize specific structures, demonstrating the versatility and reactivity of these fluorinated compounds in organic synthesis (Zhao et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,2-difluoro-2-(6-methoxypyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-13-7-4-2-3-6(12-7)8(9,10)5-11/h2-4H,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGIBWPSNUWIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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